6-Bromo-2-naphthyl beta-D-glucopyranoside
Overview
Description
6-Bromo-2-naphthyl beta-D-glucopyranoside is a synthetic substrate that has been utilized in the histochemical demonstration of β-d-glucuronidase activity. The compound's structure includes a brominated naphthyl group attached to a beta-D-glucopyranoside moiety. This substrate has been particularly useful in identifying and localizing enzymatic activity within various tissues, including the liver, spleen, gastrointestinal tract, uterus, thyroid, and nervous system .
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthyl beta-D-glucopyranoside and related compounds involves several steps, including bromination and protective group manipulations. For instance, the photo-bromination of 1,6-anhydro-2,3,4-tri-O-benzoyl-β-d-glucopyranose leads to the formation of (6S)-6-bromo compounds, which can be further transformed into various deuterated glucose derivatives . Additionally, the synthesis of brominated hexose derivatives has been achieved through the ring opening of benzylidene acetals with N-bromosuccinimide, as demonstrated in the production of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthyl beta-D-glucopyranoside is characterized by the presence of a bromine atom, which is a key functional group that can influence the reactivity and physical properties of the molecule. The stereochemistry of the glucose moiety is also crucial, as it determines the molecule's ability to interact with specific enzymes .
Chemical Reactions Analysis
The brominated glucopyranosides are versatile intermediates that can undergo various chemical reactions. For example, the Koenigs-Knorr reaction has been employed to synthesize glycosides from acetobromo derivatives of glucose, which can then react with alcohols to form either α- or β-glycopyranosides depending on the reaction conditions . The presence of the bromine atom in these molecules makes them suitable for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-naphthyl beta-D-glucopyranoside are influenced by its bromine content and the protective groups present in the molecule. These properties include solubility, reactivity, and stability, which are essential for its application in histochemical studies. The bromine atom increases the molecule's reactivity, making it a suitable substrate for enzymatic assays to localize β-d-glucuronidase activity in tissue samples . The protective groups, such as benzoyl or methyl groups, can be strategically placed or removed to modulate the molecule's reactivity and selectivity during synthesis and application .
Scientific Research Applications
Tissue and Cellular Localization
6-Bromo-2-naphthyl beta-D-glucopyranoside has been used in histochemical methods to localize beta-glycosidase activity in tissue sections. This technique is significant for identifying different beta-glycosidases present in various tissues and cell types. For example, it has been utilized in research to study the localization of amygdalin hydrolase and prunasin hydrolase in almond tissues (Sánchez-Pérez et al., 2009).
Yeast Identification
In microbiology, particularly in the study of Candida albicans, 6-Bromo-2-naphthyl beta-D-glucopyranoside has been used to measure beta-glucosidase activity. This application is crucial for yeast identification, contributing to a better understanding of yeast properties and behaviors (Polacheck et al., 1987).
Enzymatic Studies
The compound has also been employed in the enzymatic study of various tissues. For instance, it was used in assays of α-d-glucosidase activity in mammalian tissue and serum, providing insights into the enzymatic processes in different animal tissues (Goldbarg et al., 1958).
Histochemical Demonstrations
6-Bromo-2-naphthyl beta-D-glucopyranoside has played a role in histochemical demonstrations of β-d-glucuronidase activity, particularly in identifying its distribution in normal tissues of rats. This helps in understanding the concentration and activity of enzymes in various organs (Seligman et al., 1954).
Chemical Synthesis
In the field of chemical synthesis, 6-Bromo-2-naphthyl beta-D-glucopyranoside has been used as a chiral auxiliary in asymmetric reactions, demonstrating its utility in developing stereochemically complex molecules (Chiappe et al., 1997).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165905 | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl beta-D-glucopyranoside | |
CAS RN |
15548-61-5 | |
Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.